(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques like chiral resolution to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, making it a valuable compound for studying molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of a methyl group.
2-[(5-fluoro-2-methylphenyl)amino]ethan-1-ol: Similar structure but with an amino group attached to the aromatic ring.
Uniqueness
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its fluorinated aromatic ring enhances its stability and binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
WGTMOFGBEDUOSH-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.